The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine typically involves the reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and cyclopentanamine. The reaction is carried out under controlled conditions using suitable solvents and catalysts. Common parameters include:
The purification of the resultant compound can be achieved through techniques such as recrystallization or chromatography, ensuring high purity for subsequent applications.
For industrial-scale production, similar synthetic methods are utilized but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors may be employed to improve efficiency and scalability.
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine has a complex molecular structure characterized by:
The molecular formula for N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine is CHN, with a molecular weight of approximately 278.39 g/mol. The compound exhibits specific bond lengths and angles that contribute to its stability and reactivity.
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions:
For oxidation, potassium permanganate in an acidic medium is commonly used. For reduction, lithium aluminum hydride in an anhydrous ether environment is preferred. Substitution reactions may involve halogenation using bromine or chlorine with appropriate catalysts.
The mechanism of action for N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine involves its interaction with specific biological targets such as cellular receptors or enzymes. This interaction can lead to modulation of various biological processes, including potential antimicrobial and anticancer activities. The exact pathways can vary based on the application context.
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine has several scientific applications:
The COVID-19 pandemic has accelerated research into small-molecule inhibitors of SARS-CoV-2 proteins. N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine exhibits multi-target inhibition potential against essential viral replication components, as demonstrated through in silico molecular docking analyses. The compound’s carbazole core enables π-π stacking with hydrophobic binding pockets, while its flexible cyclopentylamine tail engages in targeted hydrogen bonding .
Molecular docking against SARS-CoV-2 main protease (Mpro, PDB 6LU7) reveals high-affinity binding (ΔG = -8.9 kcal/mol) at the catalytic dyad (His41/Cys145). The 9-ethylcarbazole moiety inserts into the S2 subsite via π-π interactions with His41, while the protonated cyclopentylamine nitrogen forms a salt bridge with Glu166. Additional stabilization occurs through van der Waals contacts with Met49 and Met165, disrupting protease dimerization and substrate processing .
Table 1: Molecular Docking Results Against SARS-CoV-2 Mpro (PDB:6LU7)
Parameter | Value |
---|---|
Binding Affinity | -8.9 kcal/mol |
Catalytic Residues | His41, Cys145 |
Key Hydrogen Bonds | Glu166 (2.1 Å) |
Hydrophobic Interactions | Met49, Met165, His41 |
Inhibition Constant (Ki) | 0.27 µM |
Docking studies against the spike glycoprotein’s receptor-binding domain (RBD, PDB 6WPT) demonstrate interference with ACE2 recognition. The compound binds at the RBD-ACE2 interface (ΔG = -7.5 kcal/mol), where its carbazole system stacks against Tyr473 and Tyr489 via π-π interactions. The cyclopentylamine group projects toward Asp38 of ACE2, forming a hydrogen bond network that sterically blocks viral attachment. Molecular dynamics simulations confirm stable binding (<1.5 Å RMSD) over 50 ns .
Against RNA-dependent RNA polymerase (RdRp, PDB 6M71), the compound occupies the NTP entry tunnel adjacent to the catalytic site (residues Lys545, Arg555). The ethylcarbazole unit engages in π-cation bonding with Arg555 (-4.2 kcal/mol stabilization), while the amine nitrogen hydrogen-bonds with Asp618 backbone carbonyl (2.3 Å). This dual interaction competitively inhibits nucleotide substrate access, reducing polymerase processivity by 87% in enzymatic assays .
Table 2: Multi-Target Inhibition Profile Against SARS-CoV-2 Proteins
Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions | Biological Impact |
---|---|---|---|
Mpro (6LU7) | -8.9 | His41(π-π), Glu166(H-bond) | Disrupts substrate cleavage |
Spike RBD (6WPT) | -7.5 | Tyr473(π-π), Asp38(H-bond) | Blocks ACE2 attachment |
RdRp (6M71) | -8.1 | Arg555(π-cation), Asp618(H-bond) | Inhibits RNA replication |
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine disrupts Cdc42-mediated oncogenic signaling, a key driver in metastatic progression. Biochemical assays reveal that the compound binds to the GTP/GDP interaction site of Cdc42 with an IC₅₀ of 3.8 µM, preventing GTP loading and subsequent activation. This inhibition impairs downstream effectors such as WASp/Scar proteins, leading to:
The carbazole moiety inserts into a hydrophobic cleft near Phe56 and Leu67 of Cdc42, while the protonated amine forms ionic bonds with Asp57, locking the GTPase in an inactive GDP-bound conformation. This allosteric modulation offers advantages over direct GTP competitors by circumventing cellular nucleotide concentrations [5].
As a downstream effector of Cdc42, p21-activated kinase 1 (PAK1) is directly inhibited by N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine at nanomolar potency (IC₅₀ = 380 nM). X-ray crystallography reveals that the compound binds the kinase’s autoinhibitory domain, stabilizing a closed conformation that prevents phosphorylation at Thr423 in the activation loop. This binding mode is distinct from ATP-competitive inhibitors, reducing off-target effects on related kinases (PAK2-6 inhibition <15% at 1 µM) [5].
Downstream Signaling Consequences:
The compound’s ability to concurrently target Cdc42 activation and PAK1 signaling creates a synthetic lethal effect in cancers with Ras pathway mutations, demonstrating 4.2-fold greater efficacy than single-pathway inhibitors in in vivo metastasis models [5].
Table 3: Cancer Signaling Pathway Modulation Profile
Target | IC₅₀/EC₅₀ | Mechanism | Functional Outcome |
---|---|---|---|
Cdc42 GTPase | 3.8 µM | GDP/GTP binding disruption | Cytoskeletal collapse, migration inhibition |
PAK1 Kinase | 380 nM | Autoinhibitory domain stabilization | ERK suppression, apoptosis induction |
MMP Secretion | 0.9 µM | β-catenin nuclear translocation blockade | Inhibition of extracellular matrix degradation |
VEGF Production | 1.2 µM | HIF-1α transcriptional regulation | Reduced tumor angiogenesis |
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